molecular formula C17H17NO4 B2387442 dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate CAS No. 60026-93-9

dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Cat. No.: B2387442
CAS No.: 60026-93-9
M. Wt: 299.326
InChI Key: AEQDVZGMJUNYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a chemical compound with the molecular formula C17H17NO4 It is known for its unique structure, which includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted pyrrolidine with dimethyl acetylenedicarboxylate. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl group or other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
  • Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Uniqueness

Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is unique due to its specific phenyl substitution, which can influence its chemical reactivity and biological activity. The presence of the pyrrolizine ring system also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

dimethyl 3-phenyl-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-16(19)13-12-9-6-10-18(12)15(14(13)17(20)22-2)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDVZGMJUNYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.